N,N-Dimethyl-2,2-diphenylethylamine

Catalog No.
S3352077
CAS No.
7647-54-3
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2,2-diphenylethylamine

CAS Number

7647-54-3

Product Name

N,N-Dimethyl-2,2-diphenylethylamine

IUPAC Name

N,N-dimethyl-2,2-diphenylethanamine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

UAUJDKBNVRSJBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

N,N-Dimethyl-2,2-diphenylethylamine is an organic compound with the molecular formula C₁₆H₁₉N. It is characterized by a central ethylamine structure substituted with two phenyl groups and two methyl groups on the nitrogen atom. This compound is part of a larger class of diphenylethylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure can be visualized as follows:

  • Chemical Structure:
    • The compound consists of a central carbon chain (ethyl) bonded to two phenyl (C₆H₅) groups and a nitrogen atom that is further bonded to two methyl (CH₃) groups.

Typical of amines, including:

  • Deprotonation: This reaction can occur in the presence of strong bases, leading to the formation of an anionic species. For instance, its deprotonation with lithium amides has been studied, revealing insights into the stability and reactivity of the resulting intermediates .
  • Photolysis: The compound has been shown to undergo photolysis in methanol, resulting in the formation of diphenylmethane through a formal heterolytic cleavage of the carbon-carbon bond .

Several methods have been developed for synthesizing N,N-Dimethyl-2,2-diphenylethylamine:

  • Alkylation Reactions: The compound can be synthesized via alkylation of diphenylethylamine with dimethyl sulfate or other methylating agents.
  • Amination Processes: Direct amination methods involving the reaction of appropriate precursors with dimethylamine can also yield this compound.
  • Aminopotassiation: Recent studies have explored using mixed potassium/lithium amides for the aminopotassiation of related compounds to produce N,N-Dimethyl-2,2-diphenylethylamine .

N,N-Dimethyl-2,2-diphenylethylamine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Due to its structural features, it may be utilized in drug development as a building block for biologically active compounds.
  • Material Science: The compound has potential applications in enhancing the properties of organic materials used in electronic devices .

Interaction studies involving N,N-Dimethyl-2,2-diphenylethylamine have focused on its binding affinities with various receptors. These studies aim to elucidate its role in neurotransmission and its potential therapeutic effects. Research is ongoing to better understand these interactions and their implications for drug design.

Several compounds share structural similarities with N,N-Dimethyl-2,2-diphenylethylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,2-DiphenylethylamineDiphenylethylamineLacks methyl substitution on nitrogen
N,N-Dimethyl-1,1-diphenylethylamineSimilar amine structureDifferent position of methyl groups
N,N-Diethyl-2,2-diphenylethylamineEthyl substitutionExhibits different solubility and reactivity
1-Methyl-2,2-diphenylethylamineMethyl group at first positionAlters electronic properties due to position change

Uniqueness

N,N-Dimethyl-2,2-diphenylethylamine is unique due to its specific arrangement of substituents on the nitrogen atom and its central ethylene bridge connecting two phenyl rings. This configuration influences its chemical reactivity and biological activity compared to similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

225.151749610 g/mol

Monoisotopic Mass

225.151749610 g/mol

Heavy Atom Count

17

UNII

MXF0417QII

Other CAS

13636-10-7

Wikipedia

N,N-dimethyl-2,2-diphenylethylamine

Dates

Modify: 2023-07-26

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